molecular formula C32H24F3N3O6 B15199032 1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid CAS No. 1228216-68-9

1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid

Cat. No.: B15199032
CAS No.: 1228216-68-9
M. Wt: 603.5 g/mol
InChI Key: OWNQZZTXPWICRQ-UHFFFAOYSA-N
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Description

1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, which is known for its biological activity, and is further functionalized with methoxybenzoyl, phenethyl, trifluoromethylbenzamido, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid involves multiple steps, typically starting from commercially available precursors. A common synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxybenzoyl Group: This step involves the esterification of the benzimidazole core with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Attachment of the Phenethyl Group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a phenethyl halide in the presence of a base such as potassium carbonate.

    Incorporation of the Trifluoromethylbenzamido Group: This step involves the amidation of the benzimidazole derivative with 4-(trifluoromethyl)benzoic acid using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as DMAP.

    Introduction of the Carboxylic Acid Group: This can be achieved by hydrolysis of an ester precursor or by direct carboxylation of a suitable intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Pharmacology: It can be studied for its potential as a therapeutic agent, including its pharmacokinetics, pharmacodynamics, and toxicity profiles.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence, conductivity, or catalytic activity.

    Biology: It can be used as a tool compound to study biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-5-carboxylic acid: A simpler analog with similar core structure but lacking the additional functional groups.

    4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the benzimidazole core.

    4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethylbenzamido group but lacks the benzimidazole core.

Uniqueness

1-(4-((4-Methoxybenzoyl)oxy)phenethyl)-2-(4-(trifluoromethyl)benzamido)-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

1228216-68-9

Molecular Formula

C32H24F3N3O6

Molecular Weight

603.5 g/mol

IUPAC Name

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C32H24F3N3O6/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39)

InChI Key

OWNQZZTXPWICRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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